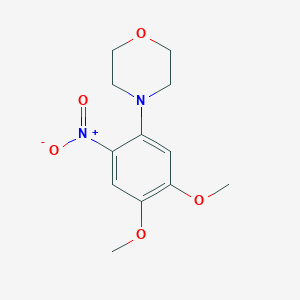
4-(4,5-Dimethoxy-2-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4,5-Dimethoxy-2-nitrophenyl)morpholine” is a chemical compound with the molecular formula C12H16N2O5 . It is related to other compounds such as “4-(2,5-Diethoxy-4-nitrophenyl)morpholine” which has a molecular formula of C14H20N2O5 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a morpholine ring attached to a nitrophenyl group, which in turn is substituted with two methoxy groups . The exact 3D structure would require more specific data or computational modeling to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 458.5±45.0 °C and a predicted density of 1.261±0.06 g/cm3 . The compound has a molecular weight of 268.27 .Wissenschaftliche Forschungsanwendungen
Novel Fluorescent Probes
4-(4,5-Dimethoxy-2-nitrophenyl)morpholine derivatives have been explored for their potential as fluorescent probes. For instance, a study developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety and two morpholine groups. This probe, designed for selective detection of hypoxia or nitroreductase (NTR), displayed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, and dual emission, proving useful in imaging the hypoxic status of tumor cells like HeLa cells (Feng et al., 2016).
Pharmaceutical Synthesis
In the pharmaceutical industry, compounds related to this compound are utilized as intermediates. For example, the synthesis of rivaroxaban, an anticoagulant agent, involves key components such as 4-(4-aminophenyl)-3-morpholinone. This process demonstrates an efficient and high-yielding pathway for producing rivaroxaban (Mali et al., 2015).
Molecular Crystal Studies
Research into the molecular crystal structures of this compound derivatives has been conducted, enhancing the understanding of their chemical properties. A study synthesized a novel compound via a three-component one-pot synthesis and analyzed its crystal structure using X-ray diffraction, providing insights into its chemical characteristics (Maru & Shah, 2013).
Thermal Behaviour in Synthesis
The thermal behavior of related morpholine compounds during synthesis processes has been studied to understand their stability and reactivity. For instance, a study on the thermal rearrangement of triazoles containing a morpholine group revealed insights into the synthesis of 2-alkylquinoxalines, contributing to the understanding of reaction mechanisms (Battistini, Erba, & Pocar, 1993).
Eigenschaften
IUPAC Name |
4-(4,5-dimethoxy-2-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-17-11-7-9(13-3-5-19-6-4-13)10(14(15)16)8-12(11)18-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVPJTLULWULMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


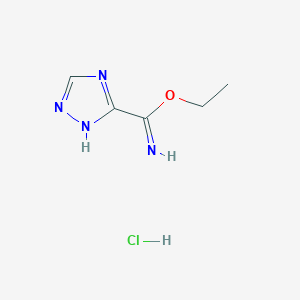
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)
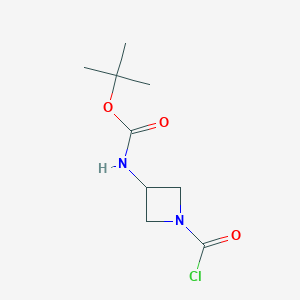
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)
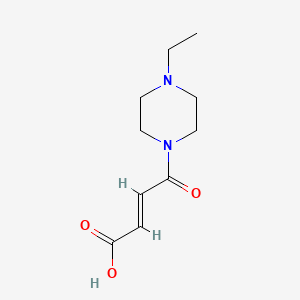
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)
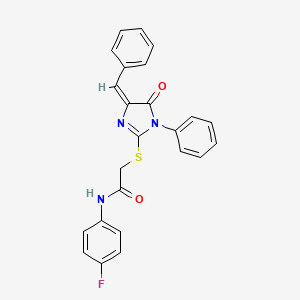
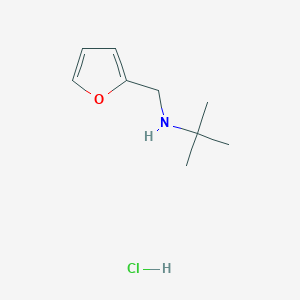
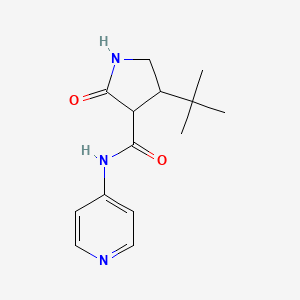
![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)